molecular formula C9H10O3 B3431293 Ethylparaben CAS No. 9001-05-2

Ethylparaben

Cat. No. B3431293
Key on ui cas rn: 9001-05-2
M. Wt: 166.17 g/mol
InChI Key: NUVBSKCKDOMJSU-UHFFFAOYSA-N
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Patent
US09314021B2

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:4])=[O:3].CC(O)=[O:7].C1C(N/C(/N)=N/C(/N)=N/CCCCCC/N=C(\N)/N=C(\N)/N[C:32]2[CH:37]=[CH:36][C:35](Cl)=[CH:34]C=2)=CC=C(Cl)C=1.[C:43]1(N)[C:48](F)=C(F)C(F)=C(N)C=1F.Cl.Cl>>[CH2:48]([O:3][C:2]([C:1]1[CH:34]=[CH:35][C:36]([OH:7])=[CH:37][CH:32]=1)=[O:4])[CH3:43] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O.CC(=O)O.C=1C(=CC=C(C1)Cl)N/C(=N/C(=N/CCCCCC/N=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)\N)/N)/N
Step Two
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09314021B2

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:4])=[O:3].CC(O)=[O:7].C1C(N/C(/N)=N/C(/N)=N/CCCCCC/N=C(\N)/N=C(\N)/N[C:32]2[CH:37]=[CH:36][C:35](Cl)=[CH:34]C=2)=CC=C(Cl)C=1.[C:43]1(N)[C:48](F)=C(F)C(F)=C(N)C=1F.Cl.Cl>>[CH2:48]([O:3][C:2]([C:1]1[CH:34]=[CH:35][C:36]([OH:7])=[CH:37][CH:32]=1)=[O:4])[CH3:43] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O.CC(=O)O.C=1C(=CC=C(C1)Cl)N/C(=N/C(=N/CCCCCC/N=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)\N)/N)/N
Step Two
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09314021B2

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:4])=[O:3].CC(O)=[O:7].C1C(N/C(/N)=N/C(/N)=N/CCCCCC/N=C(\N)/N=C(\N)/N[C:32]2[CH:37]=[CH:36][C:35](Cl)=[CH:34]C=2)=CC=C(Cl)C=1.[C:43]1(N)[C:48](F)=C(F)C(F)=C(N)C=1F.Cl.Cl>>[CH2:48]([O:3][C:2]([C:1]1[CH:34]=[CH:35][C:36]([OH:7])=[CH:37][CH:32]=1)=[O:4])[CH3:43] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O.CC(=O)O.C=1C(=CC=C(C1)Cl)N/C(=N/C(=N/CCCCCC/N=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)\N)/N)/N
Step Two
Name
Digluconate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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